molecular formula C21H11F3N2O7 B2612274 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one CAS No. 314745-01-2

3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B2612274
CAS No.: 314745-01-2
M. Wt: 460.321
InChI Key: FXQHINYLEWSQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a unique chemical with the linear formula C20H13F3N2O7 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C20H13F3N2O7 . It has a molecular weight of 450.331 .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 450.331 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Synthesis and Structural Studies

The chemical compound 3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-6H-benzo[c]chromen-6-one is involved in complex synthetic pathways and plays a critical role in the development of fluorinated compounds and heterocycles. Its synthesis involves regioselective cyclizations and interactions with various reagents to produce a variety of related structures, highlighting its versatility in organic synthesis. For instance, fluorinated phenols, biaryls, and other derivatives are prepared through methodologies that might involve this compound or its structural analogs, showcasing the compound's relevance in synthesizing pharmacologically significant molecules (Hussain et al., 2008).

Pharmacological Importance and Synthetic Approaches

This compound and its derivatives serve as core structures in secondary metabolites with considerable pharmacological importance. The synthetic accessibility of such compounds is crucial due to their limited availability from natural sources. Reviews and studies have detailed various synthetic protocols, including Suzuki coupling reactions and metal or base-catalyzed cyclizations, to access these complex molecules efficiently. Such synthetic strategies are pivotal for the development of new medicinal agents, demonstrating the compound's contribution to pharmaceutical research (Mazimba, 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

3-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methylbenzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F3N2O7/c1-10-17(7-6-13-12-4-2-3-5-14(12)20(27)33-18(10)13)32-19-15(25(28)29)8-11(21(22,23)24)9-16(19)26(30)31/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQHINYLEWSQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OC4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F3N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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